2,4-二氯萘-1-胺

描述

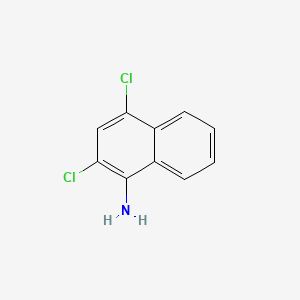

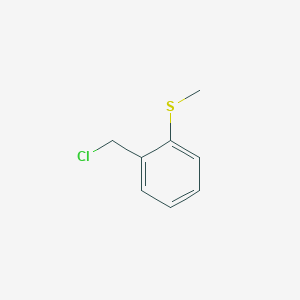

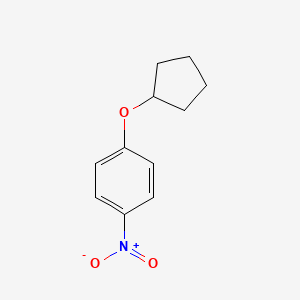

2,4-Dichloronaphthalen-1-amine is a chlorinated naphthalene derivative with amine functional groups. It is an aromatic compound that is part of a broader class of naphthalene-based chemicals with potential applications in dye synthesis and material science due to its optical and electrochemical properties.

Synthesis Analysis

The synthesis of related naphthalene derivatives involves the imidization of dichlorinated naphthalene anhydrides with amines. A modified procedure for synthesizing 2,6-dichloronaphthalene dianhydride is reported, which is a close relative to the compound of interest. This dianhydride reacts with amines to produce monoamino- and diamino-substituted naphthalene diimides . Another synthesis route for diamino-substituted naphthalene diimides involves the thermal reaction of chromium complexes with isocyanides, providing access to aromatic amines such as 1,4-diaminonaphthalines .

Molecular Structure Analysis

The molecular structure of 2,4-Dichloronaphthalen-1-amine would consist of a naphthalene core with two chlorine atoms and one amine group attached to it. The exact position of these substituents can significantly influence the compound's properties. For instance, the core-substituted naphthalene diimides studied show bathochromic shifts in absorption maxima when compared to unsubstituted compounds, indicating that the position of substituents affects the optical properties .

Chemical Reactions Analysis

The chemical reactivity of chloronaphthalene derivatives is highlighted by their ability to undergo nucleophilic exchange reactions. In the case of 4,5-dichloronaphthalic anhydride, aminolysis with primary amines can proceed via two different routes, leading to the formation of 4-alkylamino-N-alkyl-5-chloronaphthalimides. The reaction conditions, such as reaction time and amine concentration, influence the extent of chlorine substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino-functionalized naphthalene diimides, which are structurally similar to 2,4-Dichloronaphthalen-1-amine, have been studied. These compounds exhibit significant optical properties, with absorption maxima ranging from 530-620 nm. Additionally, alkylamino-substituted diimides show high fluorescence quantum yields, up to 60%, suggesting potential applications in optoelectronic devices .

科学研究应用

溶解度研究:

- Zacconi 等人(2017 年)探讨了二氯酮(2,3-二氯萘-1,4-二酮)固体衍生物在超临界二氧化碳中的溶解度。他们专注于氯原子被胺取代基取代的衍生物,证明了它们在不同条件下的溶解度 (Zacconi 等人,2017 年)。

光学和氧化还原性质:

- Thalacker 等人(2006 年)合成了 2,6-二氯萘二酐,并进一步探索了它与胺的酰亚胺化。他们研究了这些氨基官能化的萘二酰亚胺的光学和电化学性质,这对于染料和吸光材料的应用非常重要 (Thalacker、Röger 和 Würthner,2006 年)。

农业和环境影响:

- Rai(1992 年)调查了长期 2,4-D 应用对耕地中土壤微生物种群和生化过程的影响。他们的发现表明 2,4-D 对土壤健康的影响,特别是在农业环境中 (Rai,1992 年)。

除草剂配方研究:

- Wilson 等人(1997 年)研究了 2,4-D 以不同形式(如胺盐或酯)施用时在土壤中的消散。他们的研究有助于理解这种化学物质在农业中的环境行为 (Wilson、Geronimo 和 Armbruster,1997 年)。

药物应用:

- Abbasi 等人(2015 年)专注于从萘-1-胺开始合成 N-烷基/芳基烷基-4-甲基-N-(萘-1-基)苯磺酰胺。这些化合物显示出显着的抗菌活性,表明潜在的药物应用 (Abbasi 等人,2015 年)。

光致发光材料:

- Liou 等人(2006 年)合成了一种新的萘胺衍生的芳香二羧酸,探索了它在用于制造高 Tg 和有机可溶芳香聚(胺-1,3,4-恶二唑)的用途,用于蓝光发射材料 (Liou、Hsiao、Chen 和 Yen,2006 年)。

化学传感器开发:

- Wang 等人(2017 年)使用 4,5-二氨基萘二酰亚胺开发了一种比率荧光化学传感器,用于选择性和可视化检测光气。这对于安全和环境监测应用至关重要 (Wang、Zhong 和 Song,2017 年)。

催化研究:

- Nasrollahzadeh 等人(2020 年)讨论了使用石墨烯基催化剂(包括衍生自萘-1-胺的催化剂)将硝基化合物还原为胺,突出了它们的环境和工业相关性 (Nasrollahzadeh、Nezafat、Gorab 和 Sajjadi,2020 年)。

安全和危害

2,4-Dichloronaphthalen-1-amine is classified as a warning under the GHS classification . It has hazard statements H302, indicating it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

属性

IUPAC Name |

2,4-dichloronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFIRPDNZCDFMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloronaphthalen-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3034975.png)

![(4-Chlorophenyl)[4-(trifluoromethyl)piperidino]methanone](/img/structure/B3034982.png)

![4-Chloro-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B3034989.png)